molecular formula C22H26FN7 B4659327 N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Katalognummer: B4659327
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: SYAXCFJFNBSBLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 2,4-dimethylphenyl group at the N2 position and a 4-(2-fluorophenyl)piperazine moiety at the C6 methyl position. Its molecular formula is C23H26F N7, with an average molecular weight of 419.50 g/mol (estimated based on analogues in ). The compound is of interest due to its structural similarity to pharmacologically active triazines, particularly in oncology and antiviral research .

Eigenschaften

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7/c1-15-7-8-18(16(2)13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)19-6-4-3-5-17(19)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAXCFJFNBSBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with the triazine core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached to the piperazine ring via a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step involves the coupling of the 2,4-dimethylphenyl group to the triazine core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or the removal of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological research to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.

    Industry: It is explored for its potential use in industrial applications, including as a catalyst or intermediate in chemical synthesis.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, focusing on substituent variations and their implications:

Compound Name Substituents (Triazine N2 / Piperazine C4) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound 2,4-Dimethylphenyl / 2-Fluorophenyl C23H26F N7 419.50 Reference compound; fluorine enhances electronegativity, influencing receptor binding.
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 2,4-Dimethylphenyl / 3-Chlorophenyl C23H26Cl N7 435.96 Chlorine increases lipophilicity, potentially improving membrane permeability.
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine 4-Methylphenyl / Phenyl C21H25N7 375.48 Lacks halogen substituents; reduced electronic effects may lower target affinity.
N2-(2-Methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine 2-Methoxyphenyl / Benzofuran C20H18N6O2 374.40 Benzofuran introduces a rigid heterocycle, altering steric and electronic profiles.
6-[4-(Adamantan-1-yl)piperazin-1-yl]-N~2~-{4-[chloro(difluoro)methoxy]phenyl}-... Adamantyl / Chlorodifluoromethoxyphenyl C25H32ClF2N7O 520.02 Bulky adamantane group enhances lipophilicity but may reduce solubility.

Pharmacological and Physicochemical Implications

Electronic Effects: The 2-fluorophenyl group in the target compound provides electron-withdrawing properties, enhancing hydrogen-bonding interactions with biological targets compared to non-halogenated analogues like the phenylpiperazine derivative in . Chlorine in the 3-chlorophenyl analogue () increases lipophilicity (clogP ~3.5 vs.

Steric Effects: The adamantane-containing compound () demonstrates how bulky substituents can hinder binding to flat receptor pockets but improve metabolic stability due to steric shielding .

Synthetic Accessibility :

  • Piperazine-linked triazines (e.g., ) are synthesized via nucleophilic substitution, with fluorine or chlorine substituents requiring controlled conditions to avoid side reactions .

Biologische Aktivität

N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazine ring and a piperazine moiety. The molecular formula is C18H21FN4C_{18}H_{21}FN_4, and it possesses a molecular weight of approximately 348.4 g/mol. The structure can be represented as follows:

\text{Structure }\text{N 2 4 dimethylphenyl 6 4 2 fluorophenyl piperazin 1 yl methyl}-1,3,5-triazine-2,4-diamine}

Research indicates that the compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and adenosine regulation, making them significant targets in cancer therapy and other diseases .

Structure-Activity Relationship (SAR)

A study conducted on various analogues of the compound revealed that modifications in the piperazine and triazine moieties significantly affected their potency against ENT1 and ENT2. The most effective analogues exhibited a selectivity ratio favoring ENT2 over ENT1 by 5 to 10 times .

In Vitro Studies

In vitro assays using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 demonstrated that the compound significantly inhibited uridine uptake in a dose-dependent manner. The IC50 values for different analogues were calculated, showcasing varying degrees of inhibition .

CompoundIC50 (µM) for ENT1IC50 (µM) for ENT2Selectivity Ratio
FPMINT10110
Analogue A1553
Analogue B2082.5

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of the compound. Animal models treated with the compound showed significant reductions in tumor growth compared to controls, indicating its potential as an anti-cancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.